2-(4-Fluorophenyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVUREZBMQVFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of 2-(4-Fluorophenyl)piperidine Hydrochloride in Central Nervous System Drug Discovery: A Technical Guide
Abstract
This technical guide delineates the pharmacological significance and application of 2-(4-Fluorophenyl)piperidine hydrochloride. Eschewing a conventional compound profile, this document instead illuminates its crucial role as a foundational scaffold in the synthesis of potent and selective ligands for central nervous system (CNS) targets. We will explore its physicochemical characteristics, delve into its structural importance in conferring affinity for key monoamine transporters, and provide validated experimental protocols for the evaluation of its derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel CNS-active agents.
Introduction: A Scaffold of Significance
In the landscape of medicinal chemistry, the discovery of privileged structures—molecular frameworks that exhibit binding capabilities to multiple biological targets—is a cornerstone of efficient drug development. 2-(4-Fluorophenyl)piperidine hydrochloride represents such a scaffold, particularly for agents targeting neurological pathways. While not a pharmacologically active agent in its own right, it serves as a critical intermediate in the synthesis of a diverse array of bioactive molecules.[1] Its inherent structural features, namely the piperidine ring and the 4-fluorophenyl moiety, are key to the affinity and selectivity of its more complex derivatives for crucial CNS proteins.
The fluorophenyl group, in particular, is a common bioisostere in modern drug design, often enhancing metabolic stability and receptor binding affinity. This guide will demonstrate that the true pharmacological profile of 2-(4-Fluorophenyl)piperidine hydrochloride is best understood through the lens of the compounds it helps create, most notably ligands for the dopamine and serotonin transporters.
Physicochemical Profile
A comprehensive understanding of a synthetic intermediate's physical and chemical properties is paramount for its effective use in multi-step syntheses. Below is a summary of the available data for the parent compound, 4-(4-Fluorophenyl)piperidine, and related hydrochlorides.
| Property | Value | Source |
| 4-(4-Fluorophenyl)piperidine | ||
| Molecular Formula | C11H14FN | [2] |
| Molecular Weight | 179.23 g/mol | [2] |
| Piperidine Hydrochloride | ||
| Melting Point | 245-248 °C | [3] |
| Solubility | >1500 g/L in water | [3] |
| pH | 6-8 (111g/L, H2O, 20℃) | [3] |
| 4-(4-Fluorobenzoyl)piperidine hydrochloride | ||
| CAS Number | 25519-78-2 | [4] |
Pharmacological Importance as a Core Structural Motif
The 2-(4-fluorophenyl)piperidine scaffold is a recurring motif in a multitude of compounds designed to interact with monoamine transporters, which are integral to the regulation of neurotransmitter levels in the synaptic cleft.
Targeting the Dopamine Transporter (DAT)
The dopamine transporter is a primary target for psychostimulants and is implicated in several neurological and psychiatric disorders. Structure-activity relationship (SAR) studies of various piperidine analogues reveal that the fluorophenyl moiety is a key contributor to high-affinity binding. Several potent dopamine transporter ligands incorporate this core structure, with further modifications on the piperidine nitrogen dictating selectivity over other transporters like the serotonin transporter (SERT).[5][6]
Interaction with the Serotonin Transporter (SERT)
The serotonin transporter is the primary target for many antidepressant medications. The 2-(4-fluorophenyl)piperidine core is also a component of molecules designed to inhibit serotonin reuptake. Notably, it is a structural fragment of Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI).[1] The specific stereochemistry and further substitutions on the piperidine ring are crucial for potent and selective SERT inhibition.
Synthetic Utility in CNS Drug Development
The primary value of 2-(4-Fluorophenyl)piperidine hydrochloride lies in its utility as a starting material for more elaborate molecular architectures. The piperidine nitrogen provides a convenient handle for a wide range of chemical modifications, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Synthetic pathways from 2-(4-Fluorophenyl)piperidine HCl.
Key Experimental Protocols for Derivative Evaluation
To ascertain the pharmacological profile of novel compounds derived from the 2-(4-fluorophenyl)piperidine scaffold, a series of in vitro and in vivo assays are essential. The following protocols are representative of the methodologies employed in the field.
In Vitro Radioligand Binding Assay for DAT Affinity
This protocol determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to compete with a known radioligand.
Workflow Diagram:
Caption: Workflow for a DAT radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the dopamine transporter in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a suitable assay buffer.[7]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]BTCP), and varying concentrations of the test compound.[8]
-
Incubation: Incubate the plates for a defined period (e.g., 120 minutes at 4°C) to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.[7]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.[7]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]
In Vitro Dopamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the human dopamine transporter (hDAT) in a 96-well plate and grow to ~80% confluency.[9]
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with either vehicle or varying concentrations of the test compound for a short period (e.g., 20 minutes at 25°C).[10]
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [3H]dopamine to each well.[10]
-
Incubation: Incubate for a short, defined period (e.g., 10 minutes) to measure the initial rate of uptake.[9][10]
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells to release the accumulated [3H]dopamine.[10]
-
Quantification: Transfer the cell lysate to a scintillation plate and measure the radioactivity.
-
Data Analysis: Determine the concentration of the test compound that inhibits dopamine uptake by 50% (IC50).
In Vivo Locomotor Activity Assessment
This behavioral assay is used to assess the potential stimulant or depressant effects of a CNS-active compound in rodents.[11][12]
Step-by-Step Methodology:
-
Acclimation: Acclimate the animals (e.g., mice) to the testing room and handling procedures.
-
Habituation and Baseline: Habituate the mice to the locomotor activity chambers and record their baseline activity following a vehicle injection.[11]
-
Drug Administration: Administer the test compound via a suitable route (e.g., intraperitoneal injection or oral gavage).[12]
-
Data Collection: Immediately place the animals back into the locomotor activity chambers. These chambers are equipped with infrared beams to automatically record horizontal and vertical movements over a set period (e.g., 30-60 minutes).[12][13]
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated control group to determine if the compound has stimulant (increased activity), depressant (decreased activity), or no effect on locomotion.[11][13]
Conclusion
2-(4-Fluorophenyl)piperidine hydrochloride is a quintessential example of a molecular scaffold whose pharmacological importance is defined by its potential rather than its intrinsic activity. Its utility as a versatile synthetic intermediate has enabled the development of a wide range of CNS-active agents, particularly those targeting the dopamine and serotonin transporters. A thorough understanding of its physicochemical properties and its role in structure-activity relationships, combined with robust in vitro and in vivo testing protocols for its derivatives, empowers researchers to rationally design and synthesize the next generation of therapeutics for neurological and psychiatric disorders.
References
-
Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PubMed Central. [Link]
-
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]
-
PubChem. (n.d.). 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. Retrieved January 23, 2026, from [Link]
-
Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. (n.d.). PubMed. [Link]
-
Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. (2022). Frontiers. [Link]
-
Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. (n.d.). PubMed Central. [Link]
-
Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. (n.d.). PubMed. [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.). ResearchGate. [Link]
-
Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. (n.d.). PubMed. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]
-
Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse. [Link]
-
Scribd. (n.d.). Experiment No 8. [Link]
-
Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). MDPI. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved January 23, 2026, from [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
ChemRxiv. (n.d.). Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning App. [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). In-vivo Central Nervous System - Locomotor Activity of Some Synthesized 2-[(1-((phenyl amino) methyl) Substituted 1-benzoimidazol-2-yl) alkyl] Isoindoline-1, 3-diones. [Link]
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. (n.d.). MDPI. [Link]
-
Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. (n.d.). PubMed. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Microbial Metabolism of Levodopa as an Adjunct Therapeutic Target in Parkinson's Disease. (n.d.). [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. va.gov [va.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. biotech-asia.org [biotech-asia.org]
Dopamine transporter affinity of 2-(4-Fluorophenyl)piperidine hydrochloride
An In-Depth Technical Guide to Determining the Dopamine Transporter Affinity of 2-(4-Fluorophenyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the dopamine transporter (DAT) affinity of 2-(4-Fluorophenyl)piperidine hydrochloride. The dopamine transporter is a critical regulator of dopaminergic neurotransmission, and compounds that interact with it have significant therapeutic potential for a range of neurological and psychiatric disorders.[1][2] This document elucidates the theoretical underpinnings and practical execution of in vitro assays to characterize the binding affinity and functional potency of novel ligands at the DAT. We present detailed, field-proven protocols for radioligand binding assays and dopamine uptake inhibition assays, complete with data analysis and interpretation methodologies. By contextualizing 2-(4-Fluorophenyl)piperidine within the broader landscape of DAT ligands and providing a rigorous experimental roadmap, this guide serves as an essential resource for the preclinical evaluation of this and other novel chemical entities targeting the dopamine transporter.
Part 1: The Dopamine Transporter (DAT) - A Primer
Introduction to the Dopamine Transporter: Function and Significance in Neurotransmission
The dopamine transporter (DAT) is a transmembrane protein that belongs to the solute carrier 6 (SLC6) family.[2][3] Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[4] This process is crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis in the brain. The reuptake mechanism is an active process, dependent on the co-transport of sodium and chloride ions. By clearing dopamine from the synapse, the DAT regulates the magnitude and duration of the signal at postsynaptic dopamine receptors.
The Role of DAT in Neurological and Psychiatric Disorders
Given its central role in modulating dopamine levels, dysfunction of the DAT is implicated in numerous neuropsychiatric conditions.[1] These include attention deficit hyperactivity disorder (ADHD), bipolar disorder, clinical depression, and substance use disorders.[5] For instance, the psychostimulant effects of cocaine are primarily mediated by its inhibition of the DAT, leading to an accumulation of synaptic dopamine.[6] Consequently, the DAT is a major target for the development of novel therapeutics.
DAT as a Target for Pharmacological Intervention
The DAT's involvement in various pathologies makes it a prime target for drug development.[2] Ligands that bind to the DAT can be broadly classified as inhibitors (which block dopamine reuptake) or substrates (which are transported by the DAT and can induce dopamine efflux). Atypical DAT inhibitors, which show therapeutic potential without the psychostimulant effects of cocaine, are of particular interest for treating psychostimulant use disorders.[6][7] The affinity of a compound for the DAT is a critical parameter in determining its potential pharmacological effects.
Part 2: 2-(4-Fluorophenyl)piperidine Hydrochloride - A Compound of Interest
Chemical Structure and Properties
2-(4-Fluorophenyl)piperidine is a synthetic organic compound with the molecular formula C11H14FN.[8] The hydrochloride salt is typically used to improve its solubility and stability for experimental purposes. The structure features a piperidine ring, a versatile scaffold in medicinal chemistry known for its presence in numerous neuroactive compounds, attached to a 4-fluorophenyl group.[9]
Structural Analogs and Their Known DAT Affinities
While specific binding data for 2-(4-Fluorophenyl)piperidine hydrochloride is not extensively published, the affinity of structurally related compounds for the DAT provides valuable insights. For example, various analogs of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine have been synthesized and evaluated for their binding at the DAT.[10] In these series, substitutions on the phenyl rings and modifications of the piperidine moiety significantly influence DAT affinity and selectivity over other monoamine transporters.[10][11] Generally, fluoro-substituted compounds have demonstrated potent and selective activity at the DAT.[10]
Hypothesis: The Potential for DAT Interaction based on Structural Features
Based on the structure-activity relationships of known DAT ligands, it is hypothesized that 2-(4-Fluorophenyl)piperidine hydrochloride possesses an affinity for the dopamine transporter. The presence of the piperidine ring, a common motif in DAT inhibitors, and the fluorophenyl group, which is often found in potent DAT ligands, suggests that this compound is a candidate for interacting with the DAT.[10][11] The following sections detail the experimental procedures to test this hypothesis and quantify the binding affinity.
Part 3: Methodologies for Determining DAT Affinity
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction of a ligand with its receptor or transporter. These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of a test compound for its target.
In a competition binding assay, a radiolabeled ligand with known high affinity for the DAT (the "radioligand") is incubated with a preparation of the transporter. The test compound is added at increasing concentrations, and its ability to displace the radioligand from the DAT is measured. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value.
-
Source of DAT: This can be tissue homogenates from dopamine-rich brain regions (e.g., rat striatum) or cell lines (e.g., HEK-293, COS-7) that have been engineered to express the human dopamine transporter (hDAT).[3][12]
-
Choice of Radioligand: A suitable radioligand should have high affinity and selectivity for the DAT. Common choices include [3H]WIN 35,428 or [3H]CFT.[12]
-
Assay Buffer: The buffer is designed to maintain the integrity of the transporter and mimic physiological conditions. A typical buffer might contain Tris-HCl and NaCl.
-
Non-specific Binding Determination: This is the portion of radioligand binding that is not to the DAT. It is determined by adding a high concentration of a known DAT inhibitor (e.g., GBR 12909 or cocaine) to a set of control tubes.
-
Preparation of DAT Source:
-
If using brain tissue, dissect the striata, homogenize in ice-cold buffer, and centrifuge to obtain a crude membrane preparation.
-
If using cells expressing DAT, harvest the cells and prepare a membrane fraction.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound, 2-(4-Fluorophenyl)piperidine hydrochloride.
-
In a 96-well plate or microcentrifuge tubes, add the assay buffer, the DAT preparation, and the appropriate concentration of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a saturating concentration of a known DAT inhibitor.
-
-
Incubation:
-
Add the radioligand (e.g., [3H]WIN 35,428 at a concentration near its Kd) to all wells/tubes to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[4]
-
-
Termination of Binding:
-
Rapidly filter the contents of each well/tube through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Calculating IC50: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
The Cheng-Prusoff Equation: Convert the IC50 to the inhibition constant (Ki) using the following equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Dopamine Uptake Inhibition
Functional assays measure the effect of a compound on the biological activity of the transporter. For the DAT, this is typically a dopamine uptake inhibition assay.[3]
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine ([3H]DA) into synaptosomes (resealed nerve terminals) or cells expressing the DAT.[3]
-
Preparation of DAT Source:
-
Prepare synaptosomes from fresh or frozen brain tissue (e.g., rat striatum) or use cells stably expressing DAT.[3]
-
-
Assay Setup:
-
Pre-incubate the synaptosomes or cells with increasing concentrations of 2-(4-Fluorophenyl)piperidine hydrochloride or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Initiation of Uptake:
-
Add a known concentration of [3H]dopamine to initiate uptake.
-
-
Incubation:
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical as the data is analyzed as a rate.[3]
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by adding ice-cold buffer and filtering through a glass fiber filter mat using a cell harvester.
-
-
Quantification:
-
Wash the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Similar to the binding assay, plot the percentage of inhibition of [3H]dopamine uptake against the log concentration of the test compound. Use non-linear regression to determine the IC50 value for uptake inhibition.
Part 4: Ensuring Scientific Rigor - Validation and Controls
The Importance of Positive and Negative Controls
-
Positive Control: A known DAT inhibitor (e.g., cocaine or GBR 12909) should be run in parallel to ensure the assay is performing as expected.
-
Negative Control: A compound known to be inactive at the DAT should be included to confirm the specificity of the assay.
Assessing Selectivity: Binding Assays for Serotonin (SERT) and Norepinephrine (NET) Transporters
To determine the selectivity of 2-(4-Fluorophenyl)piperidine hydrochloride, similar binding assays should be performed for the serotonin transporter (SERT) and the norepinephrine transporter (NET). This involves using appropriate tissue sources (e.g., brain regions enriched in SERT and NET) and selective radioligands (e.g., [3H]citalopram for SERT and [3H]nisoxetine for NET).
Data Reproducibility and Statistical Analysis
All experiments should be performed in triplicate and repeated on at least three separate occasions to ensure reproducibility.[13] Data should be analyzed using appropriate statistical methods to determine significance.
Part 5: Data Presentation and Visualization
Tabular Representation of Binding Affinity Data
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 2-(4-Fluorophenyl)piperidine HCl | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Cocaine (Reference) | ~100-200 | ~200-300 | ~300-500 | ~2-3 | ~3-5 |
Graphical Representation of Competition Binding and Uptake Inhibition Curves
Competition binding and uptake inhibition data should be presented as sigmoidal dose-response curves with the log of the compound concentration on the x-axis and the percentage of specific binding or uptake on the y-axis.
Mandatory Visualization
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a dopamine uptake inhibition assay.
Caption: Principle of competitive radioligand binding.
Part 6: Conclusion and Future Directions
Summarizing the Approach to Characterizing the DAT Affinity
This guide has outlined a systematic and rigorous approach to determining the dopamine transporter affinity of 2-(4-Fluorophenyl)piperidine hydrochloride. By employing both radioligand binding assays to measure affinity (Ki) and dopamine uptake inhibition assays to assess functional potency (IC50), a comprehensive pharmacological profile of the compound can be established.
The Significance of the Obtained Affinity and Selectivity Profile
The DAT affinity and selectivity of 2-(4-Fluorophenyl)piperidine hydrochloride will be crucial in determining its potential as a therapeutic agent or a research tool. High affinity and selectivity for the DAT over other monoamine transporters would suggest a more specific mechanism of action and potentially fewer off-target side effects.
Potential Next Steps in Preclinical Evaluation
Following the in vitro characterization, promising compounds would typically advance to further preclinical studies. These may include:
-
In vivo microdialysis to assess the effects on extracellular dopamine levels in the brain.
-
Behavioral pharmacology studies in animal models of relevant disorders (e.g., ADHD, depression, substance abuse).
-
Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
References
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. (2025, April 1). PubMed Central. [Link]
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Eurofins DiscoverX. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. PubMed Central. [Link]
-
Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. [Link]
-
Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC. PubMed Central. [Link]
-
Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Physiology. [Link]
-
Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link]
-
Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. PubMed. [Link]
-
Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. PubMed. [Link]
-
Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PubMed Central. [Link]
-
4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. PubChem. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neuroscience. [Link]
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]
-
Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. [Link]
-
Overview of the structure and function of the dopamine transporter and its protein interactions - PMC. PubMed Central. [Link]
-
Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. PubMed. [Link]
-
Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]
-
Dopamine transporter. YouTube. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Molecular Imaging of the Dopamine Transporter. MDPI. [Link]
Sources
- 1. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. youtube.com [youtube.com]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: A Framework for In Vivo Characterization of 2-(4-Fluorophenyl)piperidine hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(4-Fluorophenyl)piperidine hydrochloride. This compound, a phenylpiperidine derivative, shares structural motifs with centrally active agents, suggesting potential interactions with monoaminergic systems.[1][2] Due to its structural similarity to compounds known to affect dopamine and serotonin pathways, a systematic in vivo screening approach is essential to elucidate its pharmacological profile. This guide presents a logical, tiered workflow of rodent behavioral and neurochemical assays, beginning with broad functional assessments and progressing to more specific mechanistic studies. We provide detailed, field-tested protocols for locomotor activity monitoring, anxiety-like behavior assessment using the elevated plus maze, and direct neurochemical analysis via in vivo microdialysis. The rationale behind each experimental choice is detailed, and frameworks for data interpretation are provided to help build a comprehensive pharmacological profile of the compound.
Compound Profile & Scientific Rationale
2-(4-Fluorophenyl)piperidine hydrochloride is a synthetic molecule whose therapeutic potential is currently under investigation. Its structure is notable for two key features: a piperidine ring and a 4-fluorophenyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive drugs. The addition of a fluorophenyl group often enhances metabolic stability and lipophilicity, which can improve blood-brain barrier penetration, a critical feature for CNS-targeting compounds.[2]
The structure bears resemblance to precursors of selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and also to compounds that interact with the dopamine transporter (DAT).[3][4] This dual similarity necessitates a broad initial investigation. The primary hypothesis is that the compound modulates monoamine neurotransmission, acting as a potential reuptake inhibitor at the serotonin transporter (SERT) or the dopamine transporter (DAT). The following experimental plan is designed to test this hypothesis by characterizing the compound's effects on spontaneous behavior and extracellular neurotransmitter levels.
Figure 1: Hypothesized mechanism of action at a monoaminergic synapse.
Animal Model Selection and Care
2.1. Species and Strain Rationale Standard laboratory mouse (e.g., C57BL/6) or rat (e.g., Sprague-Dawley) strains are recommended for these initial characterization studies. These models are well-validated in neuropharmacology, with extensive historical data available for comparison. Mice are often preferred for higher-throughput behavioral screening, while the larger size of rats makes them more suitable for surgical procedures like in vivo microdialysis.[5]
2.2. Ethical Considerations All procedures must be conducted in strict accordance with the guidelines provided by the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering and the number of animals used.[6]
2.3. Husbandry and Acclimation
-
Housing: Animals should be group-housed (unless specified otherwise by a protocol) in a controlled environment with a 12-hour light/dark cycle, stable temperature (20-24°C), and ad libitum access to food and water.
-
Acclimation: Upon arrival, animals must be acclimated to the facility for at least one week. Crucially, they should be moved to the behavioral testing room and allowed to acclimate for at least 30-60 minutes prior to the start of any experiment to reduce novelty-induced stress.[7]
Protocol 1: Locomotor Activity in an Open Field Arena
3.1. Rationale and Causality The Open Field Test (OFT) is a fundamental first-pass assay for any novel CNS compound.[7] It simultaneously assesses general locomotor activity (distance traveled), exploratory behavior (rearing), and anxiety-like behavior (time spent in the center versus the periphery).[8][9] A significant increase in locomotion is a hallmark of psychostimulant drugs, often those that enhance dopamine signaling.[4] Conversely, a decrease may indicate sedative effects.[10] This test is critical for dose selection in subsequent assays, as motor-impairing doses can confound the results of other behavioral tests.
3.2. Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Open Field Test.
3.3. Detailed Protocol
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before testing.[11]
-
Apparatus: Use a square arena (e.g., 50 cm x 50 cm) made of non-porous plastic. The arena should be equipped with an overhead camera connected to a video-tracking software system.[9]
-
Drug Administration: Administer 2-(4-Fluorophenyl)piperidine HCl or vehicle control via the desired route (e.g., intraperitoneal, i.p.). Allow for an appropriate pretreatment time (e.g., 30 minutes for i.p.).
-
Test Procedure: Gently place the mouse in the center of the arena. Allow the animal to explore freely for a set duration (e.g., 30-60 minutes).[9]
-
Data Collection: The video-tracking system will automatically record several parameters.
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.[7]
3.4. Data Presentation and Key Parameters Summarize the collected data in a table. Key parameters include:
| Parameter | Description | Hypothesized Interpretation (vs. Vehicle) |
| Total Distance Traveled (cm) | The total distance the animal moves during the session. | Increase: Psychostimulant effect (DRI-like). Decrease: Sedative effect. |
| Rearing Frequency | The number of times the animal stands on its hind legs. | Increase: Enhanced exploratory behavior. Decrease: Sedation or anxiogenic effect. |
| Time in Center (%) | The percentage of total time spent in the central zone of the arena. | Increase: Anxiolytic effect. Decrease: Anxiogenic effect. |
| Stereotypy Counts | Repetitive, non-functional movements (e.g., intense sniffing, circling). | Increase: High-dose psychostimulant effect. |
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
4.1. Rationale and Causality The EPM is a gold-standard assay for assessing anxiety-like states in rodents and is sensitive to both anxiolytic (anxiety-reducing) and anxiogenic (anxiety-promoting) compounds.[12][13][14] The test capitalizes on the conflict between a rodent's innate fear of open, elevated spaces and its desire to explore a novel environment.[5] Anxiolytic compounds, such as many SSRIs, typically increase the proportion of time spent and entries made into the open arms.[13] This test is a logical next step if the OFT suggests anxiolytic properties or if an SSRI-like mechanism is suspected.
4.2. Experimental Workflow Diagram
Figure 3: Step-by-step workflow for the Elevated Plus Maze test.
4.3. Detailed Protocol
-
Habituation: Acclimate the animal to the testing room for at least 60 minutes. The room should be dimly lit to encourage exploration.[11]
-
Apparatus: The maze consists of four arms (e.g., 30 cm long x 5 cm wide for mice) elevated above the floor (e.g., 50 cm). Two opposing arms are enclosed by high walls, while the other two are open.[5]
-
Drug Administration: Administer the compound or vehicle. Use a dose that was determined to be non-sedating in the OFT.
-
Test Procedure: Place the mouse on the central platform of the maze, facing one of the open arms.[13] Allow the animal to explore freely for 5 minutes.[5][13]
-
Data Collection: An overhead camera and tracking software record the animal's movement.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between subjects.
4.4. Data Presentation and Key Parameters The primary measures are ratios that control for overall activity levels.
| Parameter | Calculation | Hypothesized Interpretation (vs. Vehicle) |
| % Time in Open Arms | (Time in Open Arms / Total Time in All Arms) * 100 | Increase: Anxiolytic effect. Decrease: Anxiogenic effect. |
| % Open Arm Entries | (Entries into Open Arms / Total Entries into All Arms) * 100 | Increase: Anxiolytic effect. Decrease: Anxiogenic effect. |
| Total Arm Entries | Total number of entries into any arm. | A general measure of locomotor activity. Should not differ significantly if non-sedating doses are used. |
Protocol 3: In Vivo Microdialysis for Extracellular Dopamine
5.1. Rationale and Causality If the OFT reveals a strong psychostimulant effect, in vivo microdialysis is the definitive experiment to confirm a DRI mechanism. This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal.[15][16] By implanting a probe into a dopamine-rich area like the nucleus accumbens or striatum, we can sample the extracellular fluid and quantify changes in dopamine concentration following drug administration. A robust, time-locked increase in dopamine post-administration is strong evidence of dopamine reuptake inhibition.[17]
5.2. Conceptual Diagram of Microdialysis
Figure 4: The principle of in vivo microdialysis for neurotransmitter sampling.
5.3. Detailed Protocol (High-Level Overview) This is a technically demanding surgical procedure requiring specialized training.
-
Probe Construction/Selection: Use or construct microdialysis probes with a membrane length appropriate for the target brain region (e.g., 2-4 mm).[16]
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens or dorsal striatum). Secure the cannula with dental cement and allow the animal to recover for several days.[15]
-
Probe Insertion and Baseline: On the day of the experiment, place the animal in a specialized behavioral chamber. Gently insert the microdialysis probe through the guide cannula. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[16]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least 2-3 hours to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Administer 2-(4-Fluorophenyl)piperidine HCl or vehicle.
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the drug's effect on dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in each sample using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[18]
5.4. Data Presentation and Key Parameters Data are typically presented as a percentage change from the average baseline concentration.
| Time Point (min) | Dopamine Concentration (nM) | % Change from Baseline |
| -40 | 1.52 | 101.3% |
| -20 | 1.48 | 98.7% |
| 0 (Drug Admin) | 1.50 | 100.0% |
| 20 | 2.25 | 150.0% |
| 40 | 4.50 | 300.0% |
| 60 | 3.75 | 250.0% |
Integrated Data Interpretation
The power of this tiered approach lies in integrating the findings from each assay to build a coherent pharmacological profile. A decision-tree framework can guide this interpretation.
Figure 5: Decision tree for integrated analysis of experimental outcomes.
-
Scenario A: Psychostimulant Profile: A significant increase in locomotor activity in the OFT, followed by a confirmed increase in extracellular dopamine via microdialysis, strongly supports a DRI mechanism of action.
-
Scenario B: Anxiolytic Profile: No significant change in overall locomotion in the OFT but an increase in center time, coupled with an increase in open arm exploration in the EPM, suggests an anxiolytic profile, possibly mediated by the serotonin system. Further studies on serotonin would be warranted.
-
Scenario C: Sedative Profile: A dose-dependent decrease in locomotor activity in the OFT indicates sedative properties. This would be a critical factor for interpreting results from other assays, as sedation can mask other behavioral effects.
References
-
Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available from: [Link]
-
Pharmaffiliates. (+/-)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4''-fluorophenyl-4'-phenyl)piperidine Hydrochloride. Available from: [Link]
-
PubMed Central (PMC). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Behavioral Assessment of Antidepressant Activity in Rodents. Available from: [Link]
-
PubMed. Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents. Available from: [Link]
-
protocols.io. Elevated plus maze protocol. Available from: [Link]
-
Bio-protocol. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Available from: [Link]
-
PubMed Central (PMC). Microdialysis in Rodents. Available from: [Link]
-
Spandidos Publications. Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Available from: [Link]
-
Frontiers in Behavioral Neuroscience. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Available from: [Link]
-
PubMed Central (PMC). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Available from: [Link]
-
PubMed Central (PMC). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Available from: [Link]
-
Neurochemistry International. Behavioral tests predicting striatal dopamine level in a rat hemi-Parkinson's disease model. Available from: [Link]
-
PubMed Central (PMC). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Available from: [Link]
-
PubMed. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine. Available from: [Link]
-
MDPI. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Available from: [Link]
-
JoVE (Journal of Visualized Experiments). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Available from: [Link]
-
Maze Engineers. Elevated Plus Maze. Available from: [Link]
-
ACS Publications. In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Available from: [Link]
-
PubMed. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4'-F-PCP) in Rodents. Available from: [Link]
-
PubMed Central (PMC). Dopamine Uptake Inhibitors but Not Dopamine Releasers Induce Greater Increases in Motor Behavior and Extracellular Dopamine in Adolescent Rats Than in Adult Male Rats. Available from: [Link]
-
YouTube. Mouse Short & Long-Term Locomotor Activity Analyzed By Video Tracking Software. Available from: [Link]
-
PubMed Central (PMC). Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study. Available from: [Link]
-
PubMed. (S)-5-(2'-Fluorophenyl)- N, N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, a Serotonin Receptor Modulator, Possesses Anticonvulsant, Prosocial, and Anxiolytic-like Properties in an Fmr1 Knockout Mouse Model of Fragile X Syndrome and Autism Spectrum Disorder. Available from: [Link]
Sources
- 1. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4'-F-PCP) in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Uptake Inhibitors but Not Dopamine Releasers Induce Greater Increases in Motor Behavior and Extracellular Dopamine in Adolescent Rats Than in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 10. Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. protocols.io [protocols.io]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neuropharmacological Profile of 2-(4-Fluorophenyl)piperidine hydrochloride
Introduction
2-(4-Fluorophenyl)piperidine hydrochloride is a synthetic compound belonging to the phenylpiperidine class of molecules. While extensive research specifically on the 2-substituted isomer is not widely published, the core 4-fluorophenylpiperidine scaffold is a key structural motif in a range of neuroactive compounds, most notably Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] The structural similarity to molecules known to interact with monoamine transporters suggests that 2-(4-Fluorophenyl)piperidine hydrochloride holds potential as a valuable research tool for investigating the structure-activity relationships of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporter ligands.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the neuropharmacological properties of 2-(4-Fluorophenyl)piperidine hydrochloride. The protocols outlined below are designed to be self-validating and are grounded in established methodologies for characterizing novel psychoactive compounds.
Section 1: Postulated Mechanism of Action and Rationale for Investigation
Given its chemical structure, it is hypothesized that 2-(4-Fluorophenyl)piperidine hydrochloride may function as a monoamine reuptake inhibitor. Monoamine transporters are critical for regulating neurotransmitter homeostasis in the synaptic cleft.[4] Inhibition of these transporters leads to an increase in the extracellular concentration of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can elicit a range of physiological and behavioral effects.[2]
The primary research objective for a novel compound like 2-(4-Fluorophenyl)piperidine hydrochloride would be to determine its binding affinity and functional potency at DAT, SERT, and NET. This will elucidate its selectivity profile and help predict its potential in vivo effects, such as psychostimulant or antidepressant-like activity.[5][6]
Diagram 1: Postulated Signaling Pathway of Monoamine Transporter Inhibition
Caption: Postulated mechanism of action for 2-(4-Fluorophenyl)piperidine hydrochloride.
Section 2: In Vitro Characterization Protocols
The initial characterization of 2-(4-Fluorophenyl)piperidine hydrochloride should be performed in vitro to determine its binding affinity and functional potency at the primary monoamine transporters.
2.1. Radioligand Binding Assays
These assays determine the affinity of the test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Tissue Source | Rat striatal membranes | Rat cortical membranes | Rat cortical membranes |
| Radioligand | [³H]WIN 35,428 | [³H]Citalopram | [³H]Nisoxetine |
| Non-specific | 10 µM GBR 12909 | 10 µM Fluoxetine | 10 µM Desipramine |
| Incubation | 2 hours at 4°C | 1 hour at 25°C | 1 hour at 4°C |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4 |
Protocol:
-
Preparation of Membranes: Homogenize the appropriate brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer
-
Radioligand at its approximate Kd concentration
-
A range of concentrations of 2-(4-Fluorophenyl)piperidine hydrochloride (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or vehicle for total binding.
-
Non-specific binding is determined in the presence of a high concentration of a known selective ligand.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plates under the conditions specified in the table above.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2.2. Neurotransmitter Uptake Assays
These functional assays measure the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[4][7][8]
| Parameter | Dopamine Uptake | Serotonin Uptake |
| Cell Line | HEK293 cells stably expressing human DAT (hDAT) | HEK293 cells stably expressing human SERT (hSERT) |
| Substrate | [³H]Dopamine | [³H]Serotonin (5-HT) |
| Non-specific | 10 µM GBR 12909 | 10 µM Fluoxetine |
| Incubation | 10 minutes at 37°C | 15 minutes at 37°C |
| Assay Buffer | Krebs-Ringer-HEPES (KRH) buffer, pH 7.4 | KRH buffer, pH 7.4 |
Protocol:
-
Cell Culture: Culture the HEK293 cells expressing the respective transporter in appropriate media until confluent.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with KRH buffer.
-
Pre-incubation: Pre-incubate the cells with various concentrations of 2-(4-Fluorophenyl)piperidine hydrochloride or vehicle for 10-15 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled substrate ([³H]Dopamine or [³H]Serotonin) to initiate the uptake.
-
Incubation: Incubate for the specified time at 37°C.
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials for quantification by liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake using non-linear regression analysis.
Diagram 2: In Vitro Characterization Workflow
Caption: Workflow for the in vitro characterization of 2-(4-Fluorophenyl)piperidine hydrochloride.
Section 3: In Vivo Behavioral Pharmacology Protocols
Based on the in vitro profile, in vivo studies can be designed to assess the behavioral effects of 2-(4-Fluorophenyl)piperidine hydrochloride in animal models.
3.1. Locomotor Activity
This assay is used to assess the stimulant or sedative effects of a compound.[9]
Protocol:
-
Animals: Male Swiss Webster mice (or other appropriate strain).
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track horizontal and vertical movement.
-
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer 2-(4-Fluorophenyl)piperidine hydrochloride (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.
-
Immediately place the mice in the open-field arenas and record locomotor activity for 60-120 minutes.
-
-
Data Analysis: Analyze the total distance traveled, horizontal activity, and vertical activity (rearing). Compare the effects of different doses of the compound to the vehicle control group using ANOVA followed by post-hoc tests. A significant increase in locomotor activity would suggest a stimulant effect, potentially mediated by DAT inhibition.[10]
3.2. Forced Swim Test (FST)
The FST is a common screening tool for potential antidepressant activity.
Protocol:
-
Animals: Male C57BL/6 mice (or other appropriate strain).
-
Apparatus: A transparent cylinder filled with water (25°C).
-
Procedure:
-
On day 1 (pre-test), place the mice in the cylinder for 15 minutes.
-
On day 2 (test), administer 2-(4-Fluorophenyl)piperidine hydrochloride (e.g., 5, 10, 20 mg/kg, i.p.) or a positive control (e.g., fluoxetine, 20 mg/kg, i.p.) 30-60 minutes before the test.
-
Place the mice in the cylinder for a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis: A significant decrease in immobility time compared to the vehicle group suggests a potential antidepressant-like effect, which could be mediated by SERT inhibition.
Section 4: Safety and Handling
As with any novel chemical entity, appropriate safety precautions should be taken when handling 2-(4-Fluorophenyl)piperidine hydrochloride.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[11][12]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place.[11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
2-(4-Fluorophenyl)piperidine hydrochloride represents a valuable tool for neuroscience research due to its structural relationship to known monoamine transporter ligands. The protocols detailed in this guide provide a robust framework for elucidating its pharmacological profile. By systematically characterizing its in vitro binding and functional potency, followed by in vivo behavioral assessments, researchers can gain significant insights into its mechanism of action and potential therapeutic applications.
References
-
Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]
-
Pharmaffiliates. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. PubChem Compound Summary for CID 4691. [Link]
-
Katz, J. L., et al. (2014). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Psychopharmacology, 231(1), 141-177. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. PubChem Compound Summary for CID 9951025. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
-
Newman, A. H., et al. (2022). RDS04-010: A novel atypical DAT inhibitor that inhibits cocaine taking and seeking and itself has low abuse potential in experimental animals. Neuropharmacology, 205, 108914. [Link]
- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Rothman, R. B., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
-
Sick, N., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2212398120. [Link]
-
Kalaba, P., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 23(21), 13198. [Link]
-
McClung, C. A. (2012). BSSR Lecture Series: Regulation of the dopaminergic reward circuit and manic-like behavior. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. [Link]
-
Carl ROTH. (2022). Safety Data Sheet: Piperidine. [Link]
-
Chathurvedula, P. V., et al. (2003). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Bioorganic & medicinal chemistry letters, 13(22), 3975–3978. [Link]
-
Wikipedia. (n.d.). Stimulant. [Link]
-
Hsin-Hua, C., et al. (2005). Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. Journal of Pharmacology and Experimental Therapeutics, 312(2), 503-509. [Link]
- Google Patents. (2003). EP1286965B1 - Piperidine compounds and process for providing such.
-
National Center for Biotechnology Information. (n.d.). Paroxetine. PubChem Compound Summary for CID 43815. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride | Benchchem [benchchem.com]
- 3. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RDS04-010: A novel atypical DAT inhibitor that inhibits cocaine taking and seeking and itself has low abuse potential in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulant - Wikipedia [en.wikipedia.org]
- 7. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.pt [fishersci.pt]
- 13. chemicea.com [chemicea.com]
- 14. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 2-(4-Fluorophenyl)piperidine Hydrochloride Solutions
Welcome to the technical support center for 2-(4-Fluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving the stability of solutions containing this compound. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to help you navigate the challenges of formulation and analysis.
Introduction: Understanding the Molecule
2-(4-Fluorophenyl)piperidine hydrochloride is a secondary amine salt. The stability of this molecule in solution is influenced by its structural features: the piperidine ring, the fluorophenyl group, and the hydrochloride salt form. The secondary amine is basic and can exist in equilibrium between its protonated (cationic) and free base (neutral) forms, a characteristic that is highly dependent on the pH of the solution.[1][2] The stability of each form can differ significantly, particularly when exposed to stressors like light.[3] The piperidine ring itself can be susceptible to oxidation,[4][5][6] while the fluorophenyl group may be prone to photodegradation.
This guide will address common stability challenges in a question-and-answer format, providing both the "how" and the "why" behind our recommended protocols.
Frequently Asked Questions (FAQs)
Q1: My 2-(4-Fluorophenyl)piperidine hydrochloride solution is showing a yellow discoloration over time. What is the likely cause?
A yellowing of the solution is often an indicator of chemical degradation, which can be caused by either oxidation or photodegradation. The formation of conjugated systems or chromophores as degradation products can lead to the absorption of visible light, resulting in a colored solution. It is crucial to investigate the specific cause to implement the correct mitigation strategy.
Q2: What is the optimal pH range for storing solutions of 2-(4-Fluorophenyl)piperidine hydrochloride?
Q3: Should I be concerned about the impact of dissolved oxygen on the stability of my solutions?
Yes, dissolved oxygen can contribute to the oxidative degradation of the piperidine ring.[6] If you observe degradation even when the solution is protected from light and stored at a suitable pH, oxidative degradation should be considered a potential cause.
Q4: Are there any common excipients I should avoid when formulating solutions with 2-(4-Fluorophenyl)piperidine hydrochloride?
While specific compatibility data is not available, it is advisable to avoid excipients with known oxidizing properties, such as those containing peroxides. Additionally, be cautious with excipients that could alter the pH of the solution to a range where the compound is less stable.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Active Ingredient in Solution
If you are observing a rapid loss of potency in your 2-(4-Fluorophenyl)piperidine hydrochloride solution, a systematic investigation is required to identify the root cause.
Step 1: Characterize the Degradation.
-
Visual Inspection: Note any changes in color or the appearance of precipitates.
-
pH Measurement: Measure the pH of the solution to determine if it falls within the expected range.
-
Purity Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining active ingredient and to detect the presence of degradation products.
Step 2: Investigate Potential Causes.
-
pH Effects: The equilibrium between the protonated and free base forms of the amine is pH-dependent. The free base is often more susceptible to oxidation.
-
Oxidation: The piperidine ring can be oxidized, especially in the presence of oxygen, metal ions, or light.
-
Photodegradation: The fluorophenyl group and the piperidine ring can be susceptible to degradation upon exposure to light, particularly UV radiation.
-
Temperature: Elevated temperatures can accelerate all degradation pathways.
Step 3: Implement Corrective Actions.
-
pH Adjustment: Prepare solutions in a buffered system to maintain a stable, slightly acidic pH (e.g., pH 3-5).
-
Inert Atmosphere: To minimize oxidation, prepare and store the solution under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Store the solution in amber-colored vials or protect it from light in other ways to prevent photodegradation.
-
Temperature Control: Store the solution at a controlled, cool temperature as determined by stability studies.
-
Antioxidants: Consider the addition of antioxidants to the formulation, but be sure to test for compatibility and effectiveness.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of 2-(4-Fluorophenyl)piperidine hydrochloride and to develop a stability-indicating analytical method.[7]
Objective: To identify the potential degradation products and the conditions that lead to the degradation of 2-(4-Fluorophenyl)piperidine hydrochloride.
Materials:
-
2-(4-Fluorophenyl)piperidine hydrochloride
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 3, 5, 7, and 9)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of 2-(4-Fluorophenyl)piperidine hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation under each stress condition.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | % Degradation of 2-(4-Fluorophenyl)piperidine HCl | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | 5% | 1 |
| 0.1 N NaOH, 60°C, 24h | 15% | 2 |
| 3% H₂O₂, RT, 24h | 25% | 3 |
| Heat (60°C), 24h | 2% | 1 |
| Light (ICH Q1B) | 10% | 2 |
Visualization of Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for 2-(4-Fluorophenyl)piperidine hydrochloride based on general chemical principles.
Caption: Potential degradation pathways of 2-(4-Fluorophenyl)piperidine HCl.
Issue 2: Developing a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for accurately quantifying 2-(4-Fluorophenyl)piperidine hydrochloride and its degradation products.
Step 1: Initial Method Development.
-
Column Selection: A C18 column is a good starting point for the separation of this type of compound.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for 2-(4-Fluorophenyl)piperidine hydrochloride using a UV-Vis spectrophotometer. This will likely be in the range of 200-230 nm.
-
Gradient Elution: Start with a gradient elution to separate the parent compound from any potential degradation products.
Step 2: Method Validation.
Once the initial method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes:
-
Specificity: The method must be able to resolve the parent compound from its degradation products and any matrix components. This is confirmed using the results of the forced degradation study.
-
Linearity: The method should provide a linear response over a range of concentrations.
-
Accuracy and Precision: The method should be accurate (close to the true value) and precise (reproducible).
-
Robustness: The method should be unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To provide a starting point for the development of a stability-indicating HPLC method for 2-(4-Fluorophenyl)piperidine hydrochloride.
Instrumentation:
-
HPLC with a UV detector
-
C18 column (4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Note: This is a starting method and may require optimization for your specific application and instrumentation.
Visualization of the Stability Testing Workflow
The following diagram outlines the logical workflow for investigating and improving the stability of 2-(4-Fluorophenyl)piperidine hydrochloride solutions.
Caption: Workflow for stability improvement of solutions.
Conclusion
Improving the stability of 2-(4-Fluorophenyl)piperidine hydrochloride solutions requires a systematic and scientifically grounded approach. By understanding the inherent chemical properties of the molecule and employing logical troubleshooting strategies, researchers can develop robust formulations and analytical methods. This guide provides a framework for addressing common stability challenges, but it is imperative to remember that these recommendations should be verified through rigorous experimental studies.
References
- Childers, W. E., & Harrison, B. L. (2009). Phenylpiperidines. In Analgesics (pp. 139-175). Birkhäuser Basel.
-
LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 2-Phenylpiperidine. National Center for Biotechnology Information. [Link]
- El-Bagary, R. I., et al. (2011). Photodegradation of amiloride in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 532-538.
- El-Gindy, A., et al. (2010). Analytical study of some drugs containing amine group. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 547-555.
- Glasius, M., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(15), 2947-2959.
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
-
Glasius, M., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
- Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
LibreTexts. (2019). 22.6: Reactions of Amines. Chemistry LibreTexts. [Link]
- Freeman, J. T., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1125-1132.
- Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(2S), S19-S34.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. Photodegradation of amiloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Synthesis of 2-(4-Fluorophenyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and optimize your reaction conditions for a successful synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-(4-Fluorophenyl)piperidine and its subsequent conversion to the hydrochloride salt.
Issue 1: Low or No Yield of 2-(4-Fluorophenyl)piperidine During Catalytic Hydrogenation of 2-(4-Fluorophenyl)pyridine
Q: My catalytic hydrogenation of 2-(4-fluorophenyl)pyridine is resulting in a very low yield of the desired piperidine. What are the potential causes and how can I improve the outcome?
A: Low yields in the catalytic hydrogenation of pyridine derivatives are a common challenge. The stability of the aromatic pyridine ring requires specific conditions to achieve efficient reduction.[1] Here’s a breakdown of potential causes and solutions:
-
Catalyst Inactivity or Poisoning:
-
Cause: The catalyst (e.g., PtO₂, Pd/C, Rh/C) may be old, improperly stored, or poisoned by impurities in the starting material or solvent.[1][2] Sulfur, nitrogen, and halogen-containing compounds can act as catalyst poisons.
-
Solution:
-
Use Fresh Catalyst: Always use fresh, high-quality catalyst.
-
Purify Starting Material: Ensure the 2-(4-fluorophenyl)pyridine is of high purity. Recrystallization or column chromatography may be necessary.
-
Solvent Purity: Use high-purity, anhydrous solvents. Traces of water or other impurities can deactivate the catalyst.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: Inadequate hydrogen pressure, temperature, or reaction time can lead to incomplete conversion.
-
Solution:
-
Hydrogen Pressure: The hydrogenation of pyridines often requires elevated hydrogen pressure. A pressure range of 50 to 70 bar is often effective when using PtO₂.[2]
-
Temperature: While some hydrogenations can be run at room temperature, others may require elevated temperatures to overcome the activation energy for pyridine ring reduction.
-
Reaction Time: Monitor the reaction progress by techniques like TLC, GC, or NMR to ensure it has gone to completion.
-
-
-
Choice of Catalyst and Solvent:
-
Cause: The choice of catalyst and solvent system is crucial and substrate-dependent.
-
Solution: A screening of different catalysts and solvents can be beneficial. For instance, platinum-based catalysts like PtO₂ (Adams' catalyst) are often effective for pyridine hydrogenation.[2] Rhodium on carbon (Rh/C) can also be a good alternative, sometimes allowing for lower pressure conditions.[2] The reaction is often carried out in acidic media, such as glacial acetic acid, which can enhance the reactivity of the pyridine ring towards reduction.[2]
-
Experimental Protocol: Catalytic Hydrogenation of 2-(4-Fluorophenyl)pyridine
-
To a high-pressure reaction vessel, add 2-(4-fluorophenyl)pyridine (1 equivalent).
-
Add the chosen solvent (e.g., glacial acetic acid).
-
Carefully add the catalyst (e.g., PtO₂, 5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80°C).
-
Monitor the reaction until the starting material is consumed.
-
Carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Work up the filtrate to isolate the 2-(4-fluorophenyl)piperidine.
| Parameter | Recommended Range | Notes |
| Catalyst | PtO₂, Pd/C, Rh/C | Catalyst choice can significantly impact yield and selectivity. |
| Catalyst Loading | 5-10 mol% | Higher loading may be needed for less reactive substrates. |
| Solvent | Glacial Acetic Acid, Ethanol | Acidic conditions can activate the pyridine ring. |
| H₂ Pressure | 50-70 bar | Higher pressures are often necessary for complete reduction.[2] |
| Temperature | Room Temperature - 80°C | Optimization may be required depending on the catalyst. |
| Reaction Time | 12-48 hours | Monitor for completion. |
Issue 2: Formation of Impurities During the Synthesis
Q: I am observing significant impurity peaks in my crude product. What are the likely side products and how can I minimize their formation?
A: Impurity formation can arise from side reactions or incomplete conversion of starting materials. In the synthesis of substituted piperidines, several impurities can be encountered.[3]
-
Incomplete Reduction:
-
Cause: As discussed in the previous section, suboptimal hydrogenation conditions can lead to the presence of unreacted 2-(4-fluorophenyl)pyridine or partially reduced tetrahydropyridine intermediates.
-
Solution: Optimize the hydrogenation conditions (catalyst, pressure, temperature, and time) to ensure complete conversion.
-
-
N-Alkylation (if using a reactive solvent or impurities):
-
Cause: If the reaction is performed in a reactive solvent or if there are alkylating impurities present, the secondary amine of the piperidine ring can undergo N-alkylation.
-
Solution: Use high-purity, non-reactive solvents.
-
-
Formation of Dimers or Polymers:
-
Cause: Under certain conditions, side reactions leading to the formation of dimers or oligomers can occur.
-
Solution: Careful control of reaction temperature and concentration can help minimize these side reactions.
-
Purification Strategy:
If impurities are present, purification of the crude 2-(4-fluorophenyl)piperidine is necessary before proceeding to the hydrochloride salt formation.
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method.
-
Recrystallization: The hydrochloride salt is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Issue 3: Difficulty in Forming and Isolating 2-(4-Fluorophenyl)piperidine Hydrochloride
Q: I am having trouble precipitating the hydrochloride salt of 2-(4-fluorophenyl)piperidine. The product remains oily or does not crystallize. What should I do?
A: The formation of a solid hydrochloride salt depends on the purity of the free base and the choice of solvent.
-
Purity of the Free Base:
-
Cause: Oily impurities can inhibit crystallization.
-
Solution: Ensure the 2-(4-fluorophenyl)piperidine free base is of high purity before attempting salt formation. Use the purification methods described above if necessary.
-
-
Solvent Selection for Salt Formation:
-
Cause: The choice of solvent is critical for inducing crystallization.
-
Solution:
-
Dissolve the purified free base in a non-polar, anhydrous solvent where the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate).
-
Slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
The hydrochloride salt should precipitate out of the solution. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization or cool the mixture in an ice bath.
-
If crystallization is still difficult, you may need to try different solvent systems. A solvent system where the salt has low solubility at room temperature but is more soluble at higher temperatures can be used for recrystallization.
-
-
Experimental Protocol: Formation of 2-(4-Fluorophenyl)piperidine Hydrochloride
-
Dissolve the purified 2-(4-fluorophenyl)piperidine (1 equivalent) in anhydrous diethyl ether.
-
With stirring, slowly add a solution of HCl in diethyl ether (1.1 equivalents).
-
A white precipitate should form. Continue stirring for 30 minutes.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-(4-Fluorophenyl)piperidine?
A1: The most common and direct route is the catalytic hydrogenation of 2-(4-fluorophenyl)pyridine.[1][2] This method involves the reduction of the aromatic pyridine ring to a piperidine ring. Alternative multi-step syntheses exist, often involving the construction of the piperidine ring from acyclic precursors, but these are generally more complex.[4][5]
Q2: What are the key safety precautions to take during the catalytic hydrogenation?
A2: Catalytic hydrogenation involves the use of flammable hydrogen gas under high pressure and flammable solvents. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Use a properly rated high-pressure reaction vessel and ensure it is in good condition.
-
Check for leaks before starting the reaction.
-
Keep all sources of ignition away from the reaction setup.
-
Handle pyrophoric catalysts (like Pd/C) with care, often under an inert atmosphere or wetted with a solvent.
Q3: Can I use other reducing agents besides catalytic hydrogenation?
A3: While catalytic hydrogenation is the most common method, other reducing agents can be used for the reduction of pyridines, although they may be less efficient or selective. These can include dissolving metal reductions (e.g., sodium in ethanol), but these methods are often less practical on a larger scale and can have safety concerns. For many applications, catalytic hydrogenation remains the method of choice due to its efficiency and cleaner reaction profile.
Q4: How can I confirm the structure and purity of my final product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Melting Point: A sharp melting point range for the hydrochloride salt is indicative of high purity.
References
-
Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]
- Lynch, I.R., Richardson, J.E., Buxton, P.C., Curzons, A.D., Wood-Kaezmar, M.W., & Barnes, R.D. (1987). Piperidine derivs., their preparation and their use as medicaments. EP 0223403; JP 1987129280; US 4721723.
-
O'Brien, M. K. (1994). Piperidine Synthesis. DTIC. [Link]
-
Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7294. [Link]
-
Various Authors. (2024). Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1840. [Link]
-
Various Authors. (2021). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 26(17), 5321. [Link]
- Lynch, J. E., et al. (1993). Asymmetric synthesis of substituted piperidines: a key intermediate for the synthesis of the potent new antidepressant, CP-88,059-1. Tetrahedron: Asymmetry, 4(7), 1455-1458.
- Synthon BV. (2004). Piperidine compounds and process for providing such. EP1286965B1.
- Sumika Fine Chemicals Co., Ltd. (1999). Process for the preparation of paroxetine substantially free of alkoxy impurities. US20050203140A1.
- SmithKline Beecham plc. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
- SmithKline Beecham Ltd. (2001).
-
Various Authors. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6176. [Link]
-
Various Authors. (2018). Hydrogenation of pyridine derivatives and application to the preparation of intermediates for biologically active compounds and drugs. Catalysis Science & Technology, 8(23), 5974-6005. [Link]
-
Various Authors. (2017). Versatile Catalytic Hydrogenation Using A Simple Tin(IV) Lewis Acid. Angewandte Chemie International Edition, 56(43), 13413-13417. [Link]
-
Various Authors. (2014). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. Molecules, 19(8), 12516-12528. [Link]
-
Ferrosan A/S; SmithKline Beecham plc. (1987). Paroxetine, NNC-20-7051, BRL-29060, FG-7051. [Link]
-
Various Authors. (2011). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Bioorganic & Medicinal Chemistry, 19(2), 917-925. [Link]
Sources
- 1. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)piperidine Hydrochloride
Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)piperidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly poor yields, in this synthetic sequence. This guide provides in-depth, experience-driven advice in a troubleshooting FAQ format to help you diagnose and resolve common issues.
The synthesis of 2-arylpiperidines is a cornerstone in the development of numerous pharmacologically active agents. However, seemingly straightforward synthetic routes can be plagued by issues that lead to diminished yields, complicating scale-up and downstream applications. The following sections are structured to address specific problems you may encounter at different stages of the synthesis, from the initial ring-forming reaction to the final salt formation.
Troubleshooting & Optimization FAQs
This section is divided into three critical stages of the synthesis:
-
Part A: Piperidine Ring Formation & Related Issues
-
Part B: Work-up and Purification of the Free Base
-
Part C: Hydrochloride Salt Formation
Part A: Piperidine Ring Formation & Related Issues
The formation of the substituted piperidine ring is the most critical phase, where seemingly minor variations in conditions can drastically affect the outcome. A common and effective method for this synthesis is the catalytic hydrogenation of the corresponding substituted pyridine, 2-(4-Fluorophenyl)pyridine.
Q1: My catalytic hydrogenation of 2-(4-Fluorophenyl)pyridine is stalling, showing significant amounts of unreacted starting material by TLC/GC-MS. What's going wrong?
A: This is a frequent issue often attributable to catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen itself can act as a catalyst inhibitor.
-
Probable Cause 1: Catalyst Poisoning or Inhibition. The basic nitrogen atom in the pyridine ring can coordinate to the active sites of the metal catalyst (e.g., Palladium, Platinum), inhibiting its activity.[1] Impurities in the starting material, particularly sulfur or phosphorus-containing compounds, can irreversibly poison the catalyst.
-
Probable Cause 2: Insufficiently Forcing Conditions. The aromaticity of the pyridine ring requires energy to overcome for reduction to occur. Low hydrogen pressure or temperatures may be insufficient for the reaction to proceed to completion.[1]
-
Suggested Solutions & Scientific Rationale:
-
Acidify the Reaction Medium: Adding a stoichiometric amount of an acid like HCl or acetic acid protonates the pyridine nitrogen.[1] This forms a pyridinium salt, which is more reactive towards reduction for two key reasons: it reduces the electron-donating character of the nitrogen, preventing it from inhibiting the catalyst, and it lowers the activation energy for hydrogenation by disrupting aromaticity.[2]
-
Verify Starting Material Purity: Ensure your 2-(4-Fluorophenyl)pyridine is free from potential catalyst poisons. If necessary, purify it by column chromatography or recrystallization before the reaction.
-
Optimize Reaction Conditions: Increase the hydrogen pressure (typically 50 psi or higher) and temperature (e.g., 60-80 °C).[1][3] A screening of conditions is often necessary to find the optimal balance for your specific substrate and catalyst.
-
Catalyst Selection: While Pd/C is common, platinum-based catalysts like PtO₂ or rhodium-based catalysts (Rh/C) can be more effective for pyridine reduction, showing higher activity and resistance to inhibition.[1]
-
Q2: The hydrogenation reaction works, but I'm observing significant byproduct formation, including partially hydrogenated intermediates or products of dehalogenation.
A: This indicates a lack of chemoselectivity under the chosen reaction conditions.
-
Probable Cause 1: Incomplete Reduction. Mild conditions or insufficient reaction time can lead to the formation of tetrahydropyridine intermediates.[1]
-
Probable Cause 2: Hydrodefluorination. Aggressive hydrogenation conditions (high temperature, prolonged reaction times, or highly active catalysts like Palladium) can lead to the cleavage of the C-F bond, resulting in the formation of 2-phenylpiperidine. While the C-F bond is strong, this side reaction becomes more probable under harsh conditions.
-
Suggested Solutions & Scientific Rationale:
-
Monitor the Reaction Closely: Use TLC or GC-MS to track the disappearance of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to minimize the risk of over-reduction.
-
Modify Catalyst and Conditions: If dehalogenation is a major issue, switch to a less aggressive catalyst. Platinum or Rhodium catalysts often show better selectivity for ring hydrogenation without affecting aryl halides.[1] Reducing the temperature or pressure may also mitigate this side reaction.
-
Formation of Pyridinium Salt: As mentioned previously, converting the pyridine to a pyridinium salt can increase the reactivity of the ring, potentially allowing for the use of milder conditions that do not promote dehalogenation.[2]
-
Comparative Table of Hydrogenation Conditions
| Catalyst | Pressure (psi) | Temperature (°C) | Additive | Common Issues | Yield Potential |
| 10% Pd/C | 50-100 | 25-80 | None | Catalyst inhibition, potential dehalogenation | Moderate |
| PtO₂ (Adams' cat.) | 50-100 | 25-60 | None | Higher activity, less dehalogenation | Good to High |
| 5% Rh/C | 50-100 | 60-80 | None | High activity, good for inhibited substrates | Good to High |
| 10% Pd/C | 50 | 25 | HCl / Acetic Acid | Mitigates inhibition, allows milder conditions | High |
| Pd(OH)₂/C | 50 | 25 | None | Effective for hydrogenolysis-sensitive groups | Good to High[3] |
Part B: Work-up and Purification of the Free Base
After the reaction, isolating the 2-(4-Fluorophenyl)piperidine free base in high purity is essential for successful salt formation.
Q3: I'm experiencing product loss during the aqueous work-up. My yields are inconsistent after extraction.
A: This is often due to the partial water solubility of the amine product or emulsion formation.
-
Probable Cause 1: Product Solubility. Although organic, piperidine derivatives can have some solubility in the aqueous phase, especially if the pH is not optimal.
-
Probable Cause 2: Emulsion Formation. The amine can act as a surfactant, leading to stable emulsions at the aqueous-organic interface, trapping the product.
-
Suggested Solutions & Scientific Rationale:
-
Adjust pH Carefully: Before extraction, ensure the aqueous layer is strongly basic (pH > 12) by adding NaOH or K₂CO₃. This ensures the piperidine is in its free base form, which is significantly less water-soluble than its protonated ammonium salt form.
-
Use Brine: Wash the combined organic layers with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, "salting out" the dissolved organic product and helping to break up emulsions.
-
Back-Extraction: If significant product remains in the aqueous layer, perform several additional extractions with your organic solvent (e.g., ethyl acetate, dichloromethane).
-
Part C: Hydrochloride Salt Formation
The final step is the conversion of the purified oily free base into a stable, crystalline hydrochloride salt. Poor technique here can lead to significant yield loss.
Q4: When I add HCl to my solution of the free base, I get an oil instead of a crystalline solid, or the yield of the precipitate is very low.
A: This is a classic crystallization problem, typically related to solvent choice, concentration, or the presence of impurities.
-
Probable Cause 1: Incorrect Solvent System. The ideal solvent system should fully dissolve the free base but provide low solubility for the resulting hydrochloride salt. If the salt is too soluble, it will not precipitate effectively.[4]
-
Probable Cause 2: Water Contamination. The presence of water can increase the solubility of the hydrochloride salt, preventing it from crashing out of solution and sometimes leading to the formation of a hydrate oil.[4] Anhydrous conditions are often crucial.
-
Probable Cause 3: Impurities. Residual impurities from the reaction or work-up can inhibit crystal lattice formation, resulting in oiling out.
-
Suggested Solutions & Scientific Rationale:
-
Choose an Appropriate Solvent: Dissolve the purified free base in a non-polar, anhydrous solvent where the salt will be poorly soluble. Common choices include diethyl ether, ethyl acetate, or a mixture like isopropanol/diethyl ether.[3][5]
-
Use Anhydrous HCl: Employ a solution of HCl in an organic solvent (e.g., HCl in diethyl ether, HCl in dioxane, or HCl in 2-propanol) or bubble anhydrous HCl gas through the solution.[5] Avoid using aqueous HCl, as the water will increase the salt's solubility and reduce yield.[4]
-
Control the Addition and Temperature: Add the HCl solution slowly to the stirred solution of the free base, perhaps at a reduced temperature (e.g., 0 °C). This controlled approach promotes the formation of well-defined crystals rather than an amorphous oil.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available). Sometimes, concentrating the solution slightly and allowing it to stand at a low temperature can induce crystallization.
-
Visual Troubleshooting Guide
The following workflow provides a decision-making tree for troubleshooting the key hydrogenation step.
Caption: Troubleshooting Decision Tree for Catalytic Hydrogenation.
Experimental Protocols
Protocol 1: Optimized Catalytic Hydrogenation via Pyridinium Salt
This protocol is designed to mitigate catalyst inhibition and improve reaction efficiency.
-
Salt Formation: In a round-bottom flask, dissolve 2-(4-Fluorophenyl)pyridine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath. Slowly add concentrated HCl (1.05 eq) dropwise with stirring. Allow the mixture to stir for 15 minutes.
-
Hydrogenation: Transfer the solution to a Parr hydrogenation apparatus. Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) or 5 mol% Platinum(IV) oxide (PtO₂).
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel to 50-60 psi with hydrogen.
-
Stir the reaction vigorously at room temperature or warm to 40-50 °C.
-
Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Basification & Extraction: Dissolve the residue in water and cool in an ice bath. Slowly add 5M NaOH solution until the pH is >12.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 2-(4-Fluorophenyl)piperidine free base as an oil.
Protocol 2: Anhydrous Hydrochloride Salt Formation
This protocol is optimized for high-yield precipitation of the final product.
-
Preparation: Ensure the 2-(4-Fluorophenyl)piperidine free base from Protocol 1 is free of solvent and dry.
-
Dissolution: Dissolve the oily free base (1.0 eq) in anhydrous diethyl ether or ethyl acetate (approx. 20 mL per gram of amine).
-
Precipitation: Cool the solution to 0 °C. While stirring, slowly add a 1M or 2M solution of HCl in diethyl ether (1.1 eq) dropwise. A white precipitate should form immediately.
-
Crystallization: After the addition is complete, continue stirring the slurry at 0 °C for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the resulting white solid under vacuum to obtain pure 2-(4-Fluorophenyl)piperidine hydrochloride.
References
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
- Larock, R. C. (1999).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Xiao, J., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. [Link]
-
ResearchGate. (2012). How to make a salt of a novel compound?[Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Challenges in scaling up 2-(4-Fluorophenyl)piperidine hydrochloride production
An in-depth guide to navigating the common obstacles encountered when moving the synthesis of 2-(4-Fluorophenyl)piperidine hydrochloride from the bench to production scale.
Overview of Key Synthetic Challenge
The most prevalent and scalable synthetic route to 2-(4-Fluorophenyl)piperidine is the catalytic hydrogenation of 2-(4-fluorophenyl)pyridine. While straightforward on paper, this transformation presents significant scale-up challenges related to reaction kinetics, catalyst handling, process safety, and final product purification. This guide provides a structured, question-and-answer-based approach to troubleshoot these critical issues.
General Scale-Up Workflow
Before diving into specific problems, it's essential to visualize the entire process. The following workflow outlines the critical stages in scaling up production.
Caption: High-level workflow for scaling 2-(4-Fluorophenyl)piperidine hydrochloride production.
Troubleshooting Guide: Catalytic Hydrogenation Route
This section addresses the most common issues encountered during the catalytic hydrogenation of 2-(4-fluorophenyl)pyridine to 2-(4-Fluorophenyl)piperidine.
Question 1: My hydrogenation reaction is slow, stalls, or results in low yield. What are the primary causes and solutions?
This is the most frequent challenge in scaling up pyridine reductions. The root cause often lies in catalyst activity, substrate purity, or reaction conditions.
Causality Analysis: The catalytic hydrogenation of pyridines is notoriously sensitive because the aromatic nitrogen can strongly adsorb to the catalyst surface, sometimes inhibiting the reaction.[1] Furthermore, catalyst deactivation is a significant issue that can halt the reaction prematurely.[1]
Troubleshooting Flowchart:
Caption: Troubleshooting decision tree for low-yield hydrogenation reactions.
Detailed Solutions:
| Symptom | Possible Cause | Recommended Action & Explanation |
| Slow initial uptake of Hydrogen | Poor Catalyst Activity: | The catalyst may be old, have been exposed to air, or be of an inappropriate type. Action: Use a fresh batch of catalyst, preferably a high-activity one like Platinum Oxide (PtO2, Adams' catalyst) or Palladium on Carbon (Pd/C).[2] Ensure it is transferred under a nitrogen or argon blanket to prevent deactivation. |
| Reaction stalls after 50-70% conversion | Catalyst Poisoning: | Trace impurities (e.g., sulfur or other halides) in the 2-(4-fluorophenyl)pyridine starting material can irreversibly poison the catalyst. Action: Pre-treat the starting material by stirring with activated carbon and filtering. Alternatively, consider using a more poison-resistant catalyst or increasing the catalyst loading. |
| Inconsistent reaction times batch-to-batch | Mass Transfer Limitations: | On scale-up, ensuring efficient mixing of hydrogen gas, liquid solvent/substrate, and the solid catalyst becomes critical. Poor agitation leads to a low concentration of dissolved hydrogen at the catalyst surface. Action: Increase the agitation speed. Verify that the reactor's impeller design is suitable for solid-liquid-gas mixing. Increasing hydrogen pressure will also improve its solubility and availability.[3] |
| Low yield despite full H2 uptake | Side Reactions / Impurity Formation: | Over-reduction or hydrogenolysis of the C-F bond can occur under harsh conditions. Action: See Question 2 for impurity analysis. Moderate the reaction conditions—reduce temperature or pressure. Consider a more selective catalyst system. |
Question 2: I am observing significant impurities in my crude product. What are they and how can I prevent them?
Impurity profiling is critical for any pharmaceutical intermediate. The nature of the impurities provides direct clues about deficiencies in the reaction control.
Common Impurities & Their Origin:
-
Unreacted Starting Material: 2-(4-fluorophenyl)pyridine
-
Cause: Incomplete reaction due to issues described in Question 1 (catalyst deactivation, poor mass transfer).
-
Prevention: Ensure complete conversion by monitoring with in-process controls (IPC) like HPLC or GC. Do not stop the reaction based on time or theoretical hydrogen uptake alone.
-
-
Des-Fluoro Impurity: 2-Phenylpiperidine
-
Cause: Hydrogenolysis (cleavage) of the Carbon-Fluorine bond. This is more common with Palladium catalysts and at higher temperatures or pressures.
-
Prevention: Switch to a Platinum-based catalyst (e.g., PtO2), which is generally less prone to causing dehalogenation.[2] Conduct the reaction at the lowest effective temperature and pressure.
-
-
Over-reduction Impurity: 2-(4-Fluorocyclohexyl)piperidine
-
Cause: Reduction of the phenyl ring in addition to the pyridine ring. This occurs under highly forcing conditions (high temperature, high pressure, very active catalyst).
-
Prevention: Use milder conditions. Acetic acid is often used as a solvent for pyridine hydrogenations as it protonates the nitrogen, activating the ring for reduction while helping to preserve the phenyl ring's aromaticity.[2]
-
Caption: Formation pathways for common impurities during hydrogenation.
Question 3: What are the critical safety procedures for handling pyrophoric hydrogenation catalysts on a large scale?
Safety is paramount when scaling up hydrogenations. The primary hazards are the flammability of hydrogen and the pyrophoric nature of spent catalysts.[4][5]
Protocol: Safe Catalyst Filtration
Objective: To safely remove the catalyst from the reaction mixture without exposing it to air, which could cause a fire.
Prerequisites:
-
Ensure the reaction vessel has been purged with an inert gas (Nitrogen or Argon) to remove all hydrogen.
-
Prepare a filter apparatus (e.g., a Nutsche filter) that can be kept under an inert atmosphere.
-
Have a container of water or wet solvent ready to "quench" the spent catalyst immediately after filtration.
Step-by-Step Procedure:
-
Inert Gas Purge: Once the reaction is complete, vent the hydrogen pressure safely. Purge the reactor headspace with nitrogen for at least 3 cycles.
-
Solvent Slurry: Ensure the catalyst is well-suspended in the reaction solvent. If it has settled, gently agitate to resuspend it.
-
Inert Transfer: Transfer the catalyst slurry to the sealed and nitrogen-purged filter apparatus via a dip tube or pressure transfer. Avoid exposing the slurry to air.
-
Filtration: Apply pressure or vacuum to perform the filtration, collecting the product solution.
-
Catalyst Wash: Wash the catalyst cake with a small amount of fresh, deoxygenated solvent to recover any remaining product.
-
Quenching: Do not allow the catalyst cake to dry. While still wet with solvent and under a nitrogen blanket, carefully transfer the catalyst cake into a drum containing water. This deactivates the catalyst by allowing slow, controlled oxidation. The quenched catalyst can then be handled for disposal or recovery. Most catalyst-related fires occur during filtration when the solvent-wet catalyst on the filter paper is exposed to air.[5]
Question 4: How do I efficiently form the hydrochloride salt and achieve a crystalline, easy-to-filter product?
The final isolation step is crucial for purity and handling properties. Forming the hydrochloride salt converts the oily free-base into a stable, solid material.
Troubleshooting Crystallization:
| Symptom | Possible Cause | Recommended Action & Explanation |
| Product oils out, does not crystallize | Incorrect Solvent System: | The solvent must be one in which the free-base is soluble but the hydrochloride salt is sparingly soluble. Action: A common and effective method is to dissolve the crude free-base in a solvent like isopropanol (IPA) or ethyl acetate. Then, add a solution of HCl in IPA or gaseous HCl.[6] |
| Fine, needle-like crystals that are hard to filter | Rapid Crystallization: | Adding the HCl solution too quickly causes rapid precipitation, leading to small particle sizes and poor filterability. Action: Slow down the addition of the HCl solution. Add it dropwise at a slightly elevated temperature (e.g., 40-50 °C) and then cool the mixture slowly to allow for crystal growth. Seeding with a small amount of previously isolated crystalline product can also promote the formation of larger, more uniform crystals. |
| Product purity is low after crystallization | Impurities Co-precipitating: | If the crude free-base is not sufficiently pure, impurities can be trapped within the crystal lattice or precipitate alongside the product. Action: Consider a purification step on the crude free-base before salt formation, such as a carbon treatment or a quick column filtration through a plug of silica gel. |
Analytical Specifications (Typical):
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Assay | ≥ 99.0% | HPLC |
| Identification | Conforms to reference standard | FTIR, NMR |
| Melting Point | Report value | DSC / Capillary MP |
| Individual Impurity | ≤ 0.10% | HPLC |
| Total Impurities | ≤ 0.50% | HPLC |
References
- Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 8(7), 91-93.
- United States Pharmacopeia. (2021). Paroxetine Hydrochloride. USP-NF.
- Pharmaffiliates. (n.d.). Paroxetine, NNC-20-7051, BRL-29060, FG-7051.
- IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H).
-
MDPI. (n.d.). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Retrieved January 23, 2026, from [Link]
- IChemE. (n.d.).
- Chandra, T., & Zebrowski, J. P. (n.d.).
- Organic & Biomolecular Chemistry. (n.d.).
- ResearchGate. (2025).
- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1835-1839.
- ACS Chemical Health & Safety. (n.d.).
- UNODC. (n.d.).
- PubMed. (2024).
- Pharmaffili
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
- H.E.L Group. (2024).
- MDPI. (n.d.).
- ResearchGate. (2025).
- PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Process for the preparation of paroxetine substantially free of alkoxy impurities.
- ResearchGate. (2012). Designing a safer process for the reaction of TFA with sodium borohydride in THF by calorimetric technique.
- Chemical Communications. (n.d.). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Royal Society of Chemistry.
- PubChem. (2025). 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride.
- ResearchGate. (2025).
- Preprints.org. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine.
- PubMed. (2013). Paroxetine hydrochloride.
- Organic & Biomolecular Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Royal Society of Chemistry.
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
- Scribd. (n.d.).
- ThalesNano. (2021).
- Nature. (2021).
- NIPER S.A.S. Nagar. (2022). Generation and Applications of Grignard Reagents for Synthesis of Active Pharmaceutical Ingredients using Flow Reactors.
- USP. (n.d.).
- Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines.
- ResearchGate. (n.d.). Hydrogenation of pyridine derivatives and application to the preparation of intermediates for biologically active compounds and drugs.
Sources
- 1. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. thalesnano.com [thalesnano.com]
- 4. chem.wisc.edu [chem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
From Structural Scaffold to Potent Inhibitor: A Comparative Analysis of 2-(4-Fluorophenyl)piperidine Hydrochloride and Paroxetine in Serotonin Reuptake Inhibition
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of psychopharmacology, the development of selective serotonin reuptake inhibitors (SSRIs) has marked a significant advancement in the management of depressive and anxiety disorders. Paroxetine, a potent and selective SSRI, stands as a testament to the intricate relationship between chemical structure and pharmacological efficacy.[1][2][3] This guide delves into a comparative analysis of Paroxetine and its core structural component, 2-(4-Fluorophenyl)piperidine hydrochloride. Rather than a direct comparison of two active drugs, this document will explore the journey from a foundational chemical scaffold to a highly evolved and clinically effective therapeutic agent, providing insights into the principles of drug design and the experimental validation of efficacy.
Paroxetine: A Highly Evolved Ligand for the Serotonin Transporter
Paroxetine is a phenylpiperidine derivative with a well-established mechanism of action centered on the potent and selective inhibition of the serotonin transporter (SERT).[4][5][6][7][8] By blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, Paroxetine effectively increases the concentration of this neurotransmitter in the synapse, leading to enhanced serotonergic neurotransmission.[6] This modulation of serotonergic activity is the cornerstone of its therapeutic effects in treating major depressive disorder, anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder.[2][9]
The high affinity of Paroxetine for SERT is a key determinant of its potency. While specific binding affinity values (Ki) can vary slightly depending on the experimental conditions, it is consistently reported to have a high affinity for the serotonin transporter.[6]
Mechanism of Action: Paroxetine
The primary pharmacological action of Paroxetine is the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing the concentration and duration of action of 5-HT on postsynaptic receptors.
Caption: Mechanism of Paroxetine Action.
2-(4-Fluorophenyl)piperidine Hydrochloride: The Foundational Scaffold
In contrast to the complex and highly specific structure of Paroxetine, 2-(4-Fluorophenyl)piperidine hydrochloride represents a fundamental chemical building block. It is a versatile intermediate utilized in the synthesis of a wide array of bioactive molecules, including but not limited to, pharmaceuticals targeting the central nervous system.[4] The piperidine ring itself is a common scaffold in many pharmacologically active compounds due to its ability to adopt various conformations and present substituents in defined spatial orientations.[1]
As a basic scaffold, 2-(4-Fluorophenyl)piperidine hydrochloride is not expected to possess the high affinity and selectivity for the serotonin transporter that is characteristic of a fully optimized drug like Paroxetine. There is a lack of published data on the specific efficacy of 2-(4-Fluorophenyl)piperidine hydrochloride as a serotonin reuptake inhibitor, primarily because it is not developed or investigated as a standalone therapeutic agent. Its significance lies in its role as a structural foundation upon which more complex and potent molecules are built.
From Scaffold to Specificity: The Structure-Activity Relationship
The profound difference in pharmacological activity between 2-(4-Fluorophenyl)piperidine and Paroxetine underscores the critical importance of specific chemical modifications in drug design. The transformation from a simple piperidine derivative to a potent SSRI is achieved through the addition of a crucial substituent at the 3-position of the piperidine ring and the establishment of a specific stereochemistry.
In Paroxetine, the addition of the (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl] group to the 4-(4-fluorophenyl)piperidine core is paramount for its high-affinity binding to the serotonin transporter.[10] This specific arrangement of atoms allows for optimal interaction with the binding pocket of the SERT protein, leading to potent and selective inhibition.
Caption: Structural Evolution from Scaffold to Drug.
Experimental Methodologies for Efficacy Assessment
The determination of a compound's efficacy as a serotonin reuptake inhibitor involves a combination of in vitro and in vivo experimental approaches. These assays are crucial for characterizing the potency, selectivity, and potential therapeutic effects of novel chemical entities.
In Vitro Efficacy: Serotonin Reuptake Inhibition Assay
This assay directly measures the ability of a compound to inhibit the function of the serotonin transporter. A common method involves the use of rat brain synaptosomes or cell lines recombinantly expressing the human serotonin transporter (hSERT).
Experimental Protocol: [3H]-Serotonin Uptake Inhibition Assay
-
Preparation of Synaptosomes or hSERT-expressing cells:
-
For synaptosomes, brain tissue (e.g., cortex or striatum) is homogenized in a suitable buffer and centrifuged to isolate the nerve terminal fraction.
-
For cell-based assays, HEK293 or CHO cells stably transfected with the hSERT gene are cultured and harvested.
-
-
Incubation:
-
Aliquots of the synaptosome preparation or cell suspension are pre-incubated with varying concentrations of the test compound (e.g., 2-(4-Fluorophenyl)piperidine hydrochloride or Paroxetine) or a vehicle control.
-
-
Initiation of Uptake:
-
Radiolabeled serotonin ([3H]-5-HT) is added to the mixture to initiate the uptake process. The incubation is carried out at 37°C for a short period (e.g., 5-15 minutes).
-
-
Termination of Uptake:
-
The uptake is rapidly terminated by filtration through glass fiber filters, which traps the synaptosomes or cells while allowing the unbound [3H]-5-HT to be washed away. Cold buffer is used for washing to minimize further transport.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of [3H]-5-HT uptake is calculated for each concentration of the test compound. The data is then plotted to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the specific [3H]-5-HT uptake. A lower IC50 value indicates a higher potency of the compound as a SERT inhibitor.
-
Caption: In Vitro Efficacy Assay Workflow.
In Vivo Efficacy: Animal Models of Depression
Animal models are employed to assess the potential antidepressant-like effects of a compound in a living organism. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are two widely used behavioral despair models.[11] These tests are based on the principle that an animal will cease struggling and adopt an immobile posture when placed in an inescapable, stressful situation. Antidepressant treatment is expected to reduce the duration of immobility.
Experimental Protocol: Forced Swim Test (FST) in Mice
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.
-
Acclimation (Pre-test): On the first day, each mouse is placed in the cylinder for a 15-minute period. This session is for habituation and is not scored.
-
Drug Administration: The test compound (e.g., Paroxetine) or vehicle is administered to the mice at a specified time before the test session (e.g., 30-60 minutes intraperitoneally).
-
Test Session: 24 hours after the pre-test, the mice are again placed in the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water) is recorded during the last 4 minutes of the 6-minute test session.
-
Data Analysis: The mean immobility time is calculated for the control and drug-treated groups. A statistically significant reduction in immobility time in the drug-treated group compared to the control group is indicative of an antidepressant-like effect.
Comparative Efficacy Data
| Compound | Target | In Vitro Potency (IC50 for SERT) | In Vivo Efficacy (Forced Swim Test) |
| Paroxetine | Serotonin Transporter (SERT) | High (nanomolar range) | Significant reduction in immobility time |
| 2-(4-Fluorophenyl)piperidine HCl | N/A (Chemical Intermediate) | Data not available (expected to be very low) | Data not available (not tested as a drug) |
Conclusion
The comparison between Paroxetine and its structural core, 2-(4-Fluorophenyl)piperidine hydrochloride, provides a compelling illustration of the principles of medicinal chemistry and drug development. While 2-(4-Fluorophenyl)piperidine serves as a valuable and versatile starting point, it lacks the specific structural features required for potent and selective interaction with the serotonin transporter. The remarkable efficacy of Paroxetine is a direct result of targeted chemical modifications that optimize its binding affinity and pharmacological profile. This guide highlights the necessity of rigorous in vitro and in vivo testing to validate the therapeutic potential of novel compounds and underscores the journey from a simple chemical scaffold to a life-changing medication.
References
-
Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]
-
Germann, D., Ma, G., Han, F., & Tikhomirova, A. (2013). Paroxetine hydrochloride. Profiles of drug substances, excipients, and related methodology, 38, 367–406. [Link]
-
National Center for Biotechnology Information. (n.d.). Paroxetine hydrochloride. PubChem. Retrieved January 23, 2026, from [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]
-
Karakus, Y., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 253-259. [Link]
-
Wojtas, A., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1633. [Link]
-
Rickels, K., et al. (1992). The efficacy and safety of paroxetine compared with placebo in outpatients with major depression. The Journal of clinical psychiatry, 53 Suppl, 30–32. [Link]
-
Singh, H. K., & Tadi, P. (2023). Paroxetine. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (n.d.). Binding affinities (Ki) of SSRIs with resting and desensitized nAChRs. Retrieved January 23, 2026, from [Link]
-
Van den Eynde, J., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(33), 12297-12305. [Link]
-
PharmGKB. (n.d.). Paroxetine Pathway, Pharmacokinetics. Retrieved January 23, 2026, from [Link]
-
Yildiz, O., et al. (2022). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 11(1), 13-24. [Link]
-
Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Paroxetine. StatPearls. Retrieved January 23, 2026, from [Link]
-
Cheng, J., et al. (2022). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Wang, D., et al. (2019). Anti-Depressive Effectiveness of Baicalin In Vitro and In Vivo. Molecules, 24(2), 327. [Link]
-
Nemeroff, C. B. (1993). Paroxetine: an overview of the efficacy and safety of a new selective serotonin reuptake inhibitor in the treatment of depression. The Journal of clinical psychopharmacology, 13(6 Suppl 2), 10S–17S. [Link]
-
Wikipedia. (n.d.). Paroxetine. Retrieved January 23, 2026, from [Link]
-
Singh, S. K., et al. (2016). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature structural & molecular biology, 23(7), 653–659. [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. Retrieved January 23, 2026, from [Link]
-
Cryan, J. F., & Slattery, D. A. (2007). Animal models of depression: an overview. Current protocols in neuroscience, Chapter 8, Unit 8.10. [Link]
-
USP. (2021). Paroxetine Hydrochloride. USP-NF. [Link]
-
PharmGKB. (n.d.). Paroxetine Pathway, Pharmacodynamics. Retrieved January 23, 2026, from [Link]
-
Yildiz, O., et al. (2022). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 11(1), 13-24. [Link]
-
ResearchGate. (n.d.). DNA-Binding Studies of Fluoxetine Antidepressant. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Paroxetine. PubChem. Retrieved January 23, 2026, from [Link]
-
Schiøtt, B., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Journal of computer-aided molecular design, 25(10), 939–952. [Link]
-
Drugs.com. (n.d.). Fluoxetine vs Paroxetine Comparison. Retrieved January 23, 2026, from [Link]
-
ClinicalTrials.gov. (2021). Bioequivalence Study of Paroxetine and PAXIL Under Fasting Conditions in Healthy Mexican Participants. Retrieved January 23, 2026, from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. programinplacebostudies.org [programinplacebostudies.org]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 9. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride | Benchchem [benchchem.com]
- 10. Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
A Researcher's Guide to Neurochemical Profiling: Comparing Novel Phenylpiperidines to Established SSRIs
This guide provides a comprehensive framework for the neurochemical characterization of novel compounds, using the specific case of 2-(4-Fluorophenyl)piperidine HCl as a compound of interest against well-established Selective Serotonin Reuptake Inhibitors (SSRIs). Due to the limited publicly available data on the specific neurochemical profile of 2-(4-Fluorophenyl)piperidine HCl, this document will focus on the essential experimental methodologies and provide a comparative baseline using benchmark SSRIs. This approach offers a robust blueprint for researchers aiming to characterize novel psychoactive compounds.
The phenylpiperidine structure is a common scaffold in neuropharmacology, found in compounds acting on various targets.[1][2][3] The defining characteristic of an SSRI is its high binding affinity and selectivity for the serotonin transporter (SERT) over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4][5] This selectivity is crucial for minimizing side effects associated with the modulation of other neurotransmitter systems.[5]
Part 1: The Ideal Neurochemical Profile of a Selective Serotonin Reuptake Inhibitor (SSRI)
The therapeutic efficacy of SSRIs stems from their ability to selectively block the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[4][6][7] An ideal SSRI profile is characterized by:
-
High Affinity for SERT: Demonstrated by a low nanomolar or even picomolar dissociation constant (Kd) or inhibition constant (Ki).[8][9][10]
-
High Selectivity: Significantly lower affinity (higher Ki values) for NET and DAT. The selectivity ratio (e.g., Ki NET / Ki SERT) should be large, indicating a much weaker interaction with off-target transporters.
-
Minimal Affinity for Other Receptors: Little to no binding to muscarinic, histaminergic, and adrenergic receptors, which is a key differentiator from older tricyclic antidepressants and helps to improve the side-effect profile.[5][11]
This selective action is the cornerstone of the SSRI drug class, and any novel compound aspiring to this classification must be rigorously tested against these benchmarks.
Canonical SSRI Signaling Pathway
The primary mechanism involves the direct inhibition of the SERT protein on the presynaptic neuron. This blockage leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Caption: Canonical signaling pathway of SSRIs.
Part 2: Experimental Methodologies for Neurochemical Profiling
To ascertain the neurochemical profile of a compound like 2-(4-Fluorophenyl)piperidine HCl, two primary types of in vitro assays are indispensable: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assays: Determining Affinity (Ki)
These assays quantify the affinity of a test compound for a specific receptor or transporter. The principle is competitive displacement: the test compound competes with a known radioactive ligand (radioligand) for binding to the target. The inhibition constant (Ki) is a measure of the compound's binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Homogenize tissue (e.g., rat striatum for DAT, cortex for SERT/NET) or cultured cells expressing the human transporter of interest in a cold lysis buffer.[12]
-
Centrifuge the homogenate to pellet the cell membranes, which contain the transporters.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.[12] Determine protein concentration using a standard method like the BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (e.g., 2-(4-Fluorophenyl)piperidine HCl).[13]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled drug to saturate the specific binding sites).
-
-
Incubation & Filtration:
-
Quantification & Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Caption: Workflow for a competitive radioligand binding assay.
Neurotransmitter Uptake Assays: Determining Functional Potency (IC50)
These assays measure the functional ability of a compound to inhibit the transport of a neurotransmitter into cells or synaptosomes. This provides a direct measure of the compound's potency as a reuptake inhibitor.
Experimental Protocol: Synaptosomal [³H]5-HT Uptake Assay
-
Preparation of Synaptosomes:
-
Assay Setup:
-
Pre-incubate synaptosomes with varying concentrations of the test compound (e.g., 2-(4-Fluorophenyl)piperidine HCl) or a reference compound (e.g., fluoxetine).
-
Initiate the uptake reaction by adding a low concentration of radiolabeled serotonin ([³H]5-HT).
-
-
Incubation & Termination:
-
Quantification & Analysis:
-
Measure the amount of [³H]5-HT transported into the synaptosomes using a scintillation counter.
-
Plot the percentage of uptake inhibition against the log concentration of the test compound.
-
Determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of serotonin uptake.
-
Part 3: Comparative Neurochemical Profiles of Benchmark SSRIs
The data below, compiled from scientific literature, provides a baseline for comparing new chemical entities. The Ki (inhibition constant) value represents the affinity of the drug for the transporter; a lower Ki value indicates a higher affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity Ratio | DAT/SERT Selectivity Ratio |
| Paroxetine | ~0.1 - 1 | ~50 | >1000 | ~50 - 500 | >1000 |
| Sertraline | ~0.29 | ~420 | ~25 | ~1448 | ~86 |
| Fluoxetine | ~1 - 1.4 | ~150 - 400 | >1000 | ~100 - 400 | >700 |
Data compiled from multiple sources. Absolute values may vary between studies depending on experimental conditions. Sources:[8][9][16][17]
Interpretation of the Data:
-
Paroxetine is one of the most potent and selective SSRIs, with exceptionally high affinity for SERT.[8][9][10][18]
-
Sertraline is also a potent SERT inhibitor but uniquely displays a notable affinity for the dopamine transporter (DAT), though it remains highly selective for SERT over DAT.[16] This secondary action may contribute to its specific clinical effects.[16]
-
Fluoxetine , the first SSRI, shows high selectivity for SERT over both NET and DAT, though its absolute potency at SERT is slightly lower than that of paroxetine or sertraline.[6][11][17]
Part 4: Proposed Characterization of 2-(4-Fluorophenyl)piperidine HCl
To determine if 2-(4-Fluorophenyl)piperidine HCl functions as an SSRI, it must be subjected to the rigorous experimental protocols described in Part 2.
-
Primary Screening: Conduct radioligand binding assays against human SERT, NET, and DAT to determine its binding affinity (Ki) for each transporter.
-
Functional Validation: Perform neurotransmitter uptake inhibition assays using [³H]5-HT, [³H]norepinephrine, and [³H]dopamine to determine its functional potency (IC50) at each transporter.
-
Selectivity Calculation: Calculate the selectivity ratios (NET/SERT and DAT/SERT) from both the binding (Ki) and uptake (IC50) data.
-
Comparison: The resulting data table for 2-(4-Fluorophenyl)piperidine HCl should be directly compared with the benchmark data in Part 3. A high affinity for SERT and high selectivity ratios would support its classification as an SSRI. Conversely, high affinity for DAT or NET would suggest a different or mixed mechanism of action.[19]
Conclusion
The neurochemical profiling of a novel compound is a critical step in drug discovery and development. By employing standardized, self-validating protocols such as radioligand binding and neurotransmitter uptake assays, researchers can accurately determine a compound's affinity, potency, and selectivity for its molecular targets. While the specific profile of 2-(4-Fluorophenyl)piperidine HCl remains to be publicly characterized, the framework provided here offers a clear and authoritative guide for its investigation and for its comparison against the established profiles of benchmark SSRIs like paroxetine, sertraline, and fluoxetine. This systematic approach is fundamental to understanding the potential therapeutic applications and off-target effects of any new neuroactive agent.
References
- Vertex AI Search. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride. Retrieved January 23, 2026.
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved January 23, 2026, from [Link]
-
PubMed. (n.d.). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. Retrieved January 23, 2026, from [Link]
-
PubMed. (n.d.). Paroxetine hydrochloride. Retrieved January 23, 2026, from [Link]
-
PubMed. (n.d.). Uptake and release of neurotransmitters. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Sertraline. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 23, 2026, from [Link]
-
NCBI Bookshelf. (2023). Selective Serotonin Reuptake Inhibitors. Retrieved January 23, 2026, from [Link]
-
NCBI Bookshelf. (2024). Fluoxetine. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Retrieved January 23, 2026, from [Link]
-
eLife. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. Retrieved January 23, 2026, from [Link]
-
PubMed. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Retrieved January 23, 2026, from [Link]
-
Psychiatry Online. (n.d.). Serotonin Transporter Occupancy of Five Selective Serotonin Reuptake Inhibitors at Different Doses: An [11C]DASB Positron Emission Tomography Study. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Retrieved January 23, 2026, from [Link]
-
Frontiers. (n.d.). The multifaceted effects of fluoxetine treatment on cognitive functions. Retrieved January 23, 2026, from [Link]
-
Psychiatria Danubina. (n.d.). SELECTIVE SEROTONIN RE-UPTAKE INHIBITORS: AN OVERVIEW. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Serotonin–dopamine reuptake inhibitor. Retrieved January 23, 2026, from [Link]
-
bioRxiv. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved January 23, 2026, from [Link]
-
Journal of Advances in Medical and Pharmaceutical Sciences. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Retrieved January 23, 2026, from [Link]
-
Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). Selective Serotonin Reuptake Inhibitors (SSRI) Pathway. Retrieved January 23, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. Retrieved January 23, 2026, from [Link]
-
Technology Networks. (2019). Popular Antidepressant Drug Rewires the Brain, in Mouse Model. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Paroxetine binding affinity of TS3 and wild-type hSERT. Retrieved January 23, 2026, from [Link]
-
MDPI. (2021). Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. Retrieved January 23, 2026, from [Link]
-
PubMed. (n.d.). The pharmacologic profile of fluoxetine. Retrieved January 23, 2026, from [Link]
-
University of Groningen. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved January 23, 2026, from [Link]
-
MDPI. (2021). Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. Retrieved January 23, 2026, from [Link]
-
Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Retrieved January 23, 2026, from [Link]
-
YouTube. (2025). Isolating Synaptosomes: Tips and Best Practice. Retrieved January 23, 2026, from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 23, 2026, from [Link]
-
Pain Physician Journal. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Fluoxetine. Retrieved January 23, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (2024). Kinetic modeling of the monoamine oxidase-B radioligand [18F]SMBT-1 in human brain with positron emission tomography. Retrieved January 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 10. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | bioRxiv [biorxiv.org]
- 11. The pharmacologic profile of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 17. droracle.ai [droracle.ai]
- 18. mdpi.com [mdpi.com]
- 19. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 2-(4-Fluorophenyl)piperidine hydrochloride Against a Certified Reference Material
Executive Summary
In the landscape of pharmaceutical development and research, the purity and identity of chemical compounds are paramount. This guide provides a comprehensive framework for benchmarking a batch of 2-(4-Fluorophenyl)piperidine hydrochloride against a Certified Reference Material (CRM). The objective is to rigorously assess the test material's identity, purity, impurity profile, and water content, thereby establishing its quality and suitability for its intended use. We will delve into the causality behind the selection of orthogonal analytical techniques, provide self-validating experimental protocols, and present a clear structure for data comparison. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for chemical characterization and quality control.
Introduction: The Imperative of a Gold Standard
2-(4-Fluorophenyl)piperidine hydrochloride is a piperidine derivative with significant interest in medicinal chemistry and drug discovery. The integrity of any research or development program hinges on the quality of the starting materials. A Certified Reference Material (CRM) serves as the ultimate benchmark in this context. A CRM is a substance of high purity and homogeneity, whose property values are certified by a metrologically valid procedure, accompanied by a certificate stating the value, its associated uncertainty, and a statement of metrological traceability.[1][2] Benchmarking against a CRM is not merely a quality control step; it is a fundamental scientific practice that ensures the reliability, reproducibility, and accuracy of experimental data.
The core principle of this guide is the application of orthogonal analytical methods. This approach utilizes different analytical techniques that rely on distinct chemical or physical principles to measure the same attribute. This strategy provides a comprehensive and reliable assessment of the material's quality, as a single technique may not be sufficient to detect all potential impurities or variations. The methods detailed herein—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Karl Fischer Titration—are selected for their specificity, sensitivity, and robustness in characterizing pharmaceutical compounds.[3]
Materials and Analytical Strategy
Materials
-
Test Material: 2-(4-Fluorophenyl)piperidine hydrochloride (Batch No. [Insert Batch No.])
-
Certified Reference Material (CRM): 2-(4-Fluorophenyl)piperidine hydrochloride CRM (Source: [e.g., USP, Ph. Eur., or other accredited provider], Lot No. [Insert Lot No.]). The CRM certificate of analysis provides the certified purity value and uncertainty.
-
Reagents and Solvents: All reagents and solvents should be of HPLC grade or higher to minimize the introduction of analytical artifacts.
Overall Analytical Workflow
The benchmarking process is a systematic evaluation of the test material against the CRM. The workflow is designed to provide a comprehensive comparison of critical quality attributes.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 2-(4-Fluorophenyl)piperidine Hydrochloride
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-Fluorophenyl)piperidine hydrochloride. As a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders, understanding its safe handling is crucial for advancing pharmaceutical research.[1] This document moves beyond a simple checklist, offering a framework of deep trust and expertise to ensure your work with this compound is both groundbreaking and safe.
Hazard Identification and Risk Assessment: Understanding the "Why"
Compounds in this family are often classified with the following hazards:
-
Acute Toxicity: They can be harmful if swallowed, and in some cases, toxic in contact with skin or if inhaled.[2][3]
-
Skin and Eye Damage: Direct contact can cause severe skin burns and serious eye damage.[2][3]
-
Irritation: Even in less concentrated forms, these compounds can cause skin and eye irritation.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[5][6]
The hydrochloride salt form, while generally more stable, can still present these hazards. The fluorophenyl group may also introduce specific toxicological properties that necessitate a cautious approach.[1]
Your Shield: Personal Protective Equipment (PPE)
The selection of PPE is your first line of defense. The following table outlines the recommended PPE for various laboratory operations involving 2-(4-Fluorophenyl)piperidine hydrochloride.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or butyl rubber gloves | Laboratory coat | N95-rated dust mask or a respirator if ventilation is inadequate |
| Solution Preparation | Chemical splash goggles or a face shield | Nitrile or butyl rubber gloves | Chemical-resistant laboratory coat or apron | Work in a certified chemical fume hood |
| Reaction in Progress | Chemical splash goggles or a face shield | Nitrile or butyl rubber gloves | Chemical-resistant laboratory coat | Work in a certified chemical fume hood |
| Handling Spills | Face shield and chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over a lab coat | Supplied-air respirator for large spills or in poorly ventilated areas[7] |
Causality Behind PPE Choices:
-
Eye Protection: The risk of severe eye damage necessitates the use of chemical splash goggles or a face shield to protect against splashes and airborne particles.[2][7]
-
Hand Protection: Nitrile or butyl rubber gloves provide a suitable barrier against skin contact with piperidine-based compounds.[2] Always check the manufacturer's glove compatibility data.
-
Body Protection: A lab coat is standard, but a chemical-resistant apron or suit is crucial when handling larger quantities or during tasks with a higher splash risk to prevent skin absorption.[8]
-
Respiratory Protection: Due to the potential for respiratory irritation and toxicity from dust or aerosols, working in a fume hood is the primary engineering control.[5] A respirator should be used when engineering controls are insufficient or during emergency situations.[7]
Operational Plan: From Set-Up to Disposal
A meticulous operational plan is the foundation of a safe experimental workflow.
Pre-Experiment Checklist
-
SDS Review: Although a specific SDS is unavailable, review the SDS for piperidine and other similar compounds to familiarize yourself with the potential hazards.[2][3][4][5][6][8]
-
Fume Hood Certification: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Spill Kit Accessibility: Locate the nearest spill kit and verify its contents are complete and appropriate for handling this type of chemical.
-
Emergency Equipment: Know the location and operation of the nearest safety shower and eyewash station.
-
Waste Container: Prepare a designated, clearly labeled hazardous waste container for all materials that come into contact with 2-(4-Fluorophenyl)piperidine hydrochloride.[5]
Step-by-Step Handling Protocol
-
Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Work in a Fume Hood: All manipulations of 2-(4-Fluorophenyl)piperidine hydrochloride, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Controlled Dispensing: When weighing the solid, use a spatula and handle it gently to avoid creating dust. For solutions, use a calibrated pipette or syringe to prevent splashes.
-
Secure Storage: When not in use, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6]
-
Thorough Cleaning: After handling, decontaminate all surfaces and equipment. Wash your hands thoroughly with soap and water.[6]
Emergency Response: Spill and Exposure Plan
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
Spill Cleanup Procedure:
-
Minor Spills (Solid):
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Minor Spills (Liquid):
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2]
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[3][4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Collection: All disposable materials that have come into contact with 2-(4-Fluorophenyl)piperidine hydrochloride, including gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][10] Do not dispose of this chemical down the drain or in the regular trash.[11]
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your vital research.
References
- Penta chemicals. (2024, May 7).
- Chemos GmbH & Co. KG.
- Fisher Scientific. SAFETY DATA SHEET: 4-(4-Fluorobenzoyl)piperidine hydrochloride.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: 1-(4-Fluorophenyl)piperazine dihydrochloride.
- AK Scientific, Inc. Safety Data Sheet: 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride.
- Carl ROTH. (2025, March 31).
- USP-NF. (2021, March 26). Paroxetine Hydrochloride.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.
- Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.
- New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.
- Chem-Impex. 2-(4-Fluorophenyl)Piperidine Hydrochloride.
- Santa Cruz Biotechnology. 4-Piperidinopiperidine.
- Defense Centers for Public Health. Procedures for cleaning up hazardous drug spills and leaks.
- Apollo Scientific. (2023, August 3). Safety Data Sheet: Piperidine-4-carboxylic acid, N-BOC protected.
- United Nations Office on Drugs and Crime.
- ResearchGate. (2025, August 6).
- Fisher Scientific.
- United Nations. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. nj.gov [nj.gov]
- 8. carlroth.com [carlroth.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
